molecular formula C19H15ClN4 B11433579 N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

Cat. No.: B11433579
M. Wt: 334.8 g/mol
InChI Key: ZNNOBPRLHARMGT-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloroaniline with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with guanidine to yield the desired imidazo[1,2-a]pyrimidine structure. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol and a catalyst like acetic acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyrimidines.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of novel heterocyclic compounds with potential biological activities.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for further investigation in drug discovery.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It has been investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique structure makes it suitable for applications in organic electronics and as a component in specialty polymers.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes or receptors. This inhibition can lead to a cascade of biochemical events that result in the observed biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-phenylimidazo[1,2-a]pyrimidin-3-amine
  • N-(4-bromophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine
  • N-(4-chlorophenyl)-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine

Uniqueness

N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine is unique due to the presence of both 4-chlorophenyl and 4-methylphenyl groups, which impart distinct electronic and steric properties

Properties

Molecular Formula

C19H15ClN4

Molecular Weight

334.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2-(4-methylphenyl)imidazo[1,2-a]pyrimidin-3-amine

InChI

InChI=1S/C19H15ClN4/c1-13-3-5-14(6-4-13)17-18(22-16-9-7-15(20)8-10-16)24-12-2-11-21-19(24)23-17/h2-12,22H,1H3

InChI Key

ZNNOBPRLHARMGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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